

# **Quantitative PCR for Human SASS6 Gene Expression: Application Notes and Protocols**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Spindle Assembly Abnormal Protein 6 (SASS6) is a critical component of the centriole, a key structure in the formation of centrosomes and cilia.[1][2][3] SASS6 is essential for centriole duplication, a process that must be precisely regulated to ensure proper cell division.[1][2] Dysregulation of SASS6 expression has been linked to developmental disorders such as autosomal recessive primary microcephaly and may play a role in cancer biology.[3][4] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an invaluable tool for studying the role of SASS6 in various biological processes and disease states.

This document provides detailed application notes and protocols for the quantification of human SASS6 gene expression using SYBR Green-based qPCR. It includes primer design considerations, a comprehensive experimental workflow, and data analysis guidelines.

# SASS6 and the Centriole Duplication Pathway

SASS6 is a central player in the initiation of centriole duplication. Its function is tightly regulated by Polo-like kinase 4 (PLK4) and STIL (SCL/TAL1 interrupting locus).[1][2][5] PLK4 initiates the cascade by phosphorylating STIL, which then recruits SASS6 to the mother centriole.[1][2][6] SASS6 molecules then self-assemble into a cartwheel-like structure that forms the foundation for the new procentriole.[3][4] The precise stoichiometry of these proteins is crucial;

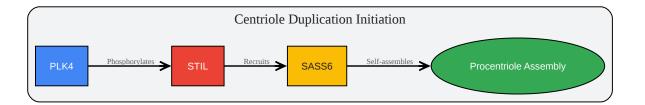




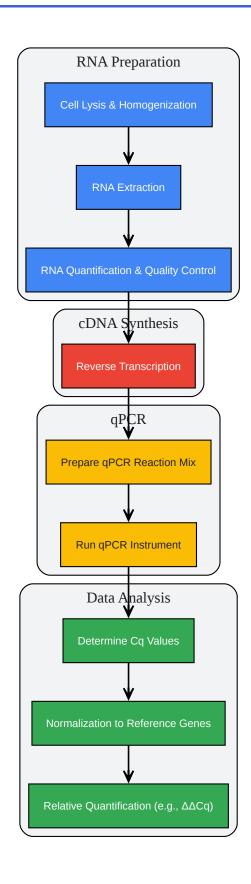


overexpression or depletion of any of these core components can lead to abnormal centriole numbers, a hallmark of genomic instability in cancer.[1]









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